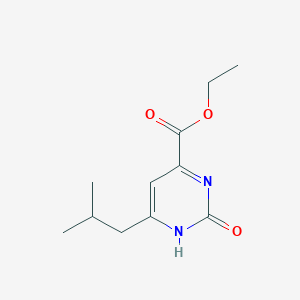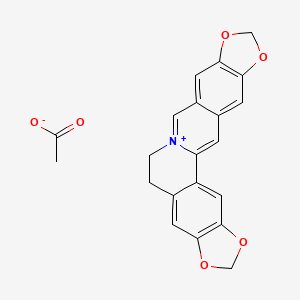
3-(Diethoxyphosphoryl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethoxyphosphoryl)propyl acetate is an organic compound belonging to the class of carboxylic acid esters It is characterized by the presence of a diethoxyphosphoryl group attached to a propyl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxyphosphoryl)propyl acetate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under controlled conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the phosphonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Diethoxyphosphoryl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonate esters.
Aplicaciones Científicas De Investigación
3-(Diethoxyphosphoryl)propyl acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It finds applications in the production of polymers, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethoxyphosphoryl)propyl acetate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can act as a nucleophile, participating in various biochemical reactions. In enzyme inhibition studies, the compound targets specific enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Triethyl phosphonoacetate
- Diethyl phosphite
- Ethyl diethoxyphosphorylacetate
Comparison: 3-(Diethoxyphosphoryl)propyl acetate is unique due to its specific structural features, such as the presence of both diethoxyphosphoryl and acetate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its applications in diverse fields, from organic synthesis to industrial production, highlight its versatility and importance.
Propiedades
Número CAS |
1186-23-8 |
|---|---|
Fórmula molecular |
C9H19O5P |
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C9H19O5P/c1-4-13-15(11,14-5-2)8-6-7-12-9(3)10/h4-8H2,1-3H3 |
Clave InChI |
RRFYWUJZEPKTHW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCOC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)




![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)


![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)



![1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol](/img/structure/B12099165.png)
